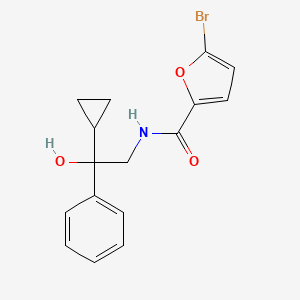
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide, also known as BRD0705, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. The BET family of proteins has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disorders.
科学的研究の応用
Catalytic Protodeboronation
Background:: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.
Application:: Recent research has demonstrated catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki–Miyaura Coupling
Background:: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It relies on boron reagents and offers mild, functional group-tolerant conditions.
Application:: The boron moiety in pinacol boronic esters is essential for SM coupling reactions. These esters provide a stable, readily available source of boron, facilitating the formation of C–C bonds. The Suzuki–Miyaura coupling has found extensive use in pharmaceutical and materials science research .
Radical-Polar Crossover Reactions
Background:: Organoboron compounds, including boronic esters, participate in radical-polar crossover reactions.
Application:: Pinacol boronic esters, due to their stability, are attractive substrates for such reactions. Researchers have harnessed their robustness to achieve diverse transformations, including alkenylations, alkynylations, and arylations. The protodeboronation step becomes crucial when the boron moiety needs removal at the end of a synthetic sequence .
Formal Hydrogenation of Alkenes
Background:: Efficient hydrogenation of unactivated alkenes to alkanes is desirable.
Application:: A radical chain reaction involving in situ-generated catechol boronic esters allows formal hydrogenation of alkenes. Although limited to more expensive catechol boronic esters, this method works well for 2° alkyl boronic esters .
Indolizidine Synthesis
Background:: Indolizidines are important heterocyclic compounds with diverse biological activities.
Application:: Protodeboronation has been employed in the formal synthesis of δ-®-coniceine and indolizidine 209B. These compounds play roles in natural product chemistry and drug discovery .
Benzylic Position Reactions
Background:: Benzylic halides react via an SN1 pathway, forming resonance-stabilized carbocations.
Application:: Protodeboronation can be relevant in benzylic position reactions, especially when dealing with activated benzylic substrates. It provides a pathway for boron removal in specific synthetic contexts .
特性
IUPAC Name |
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDNDCOMGYKWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=C(O2)Br)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

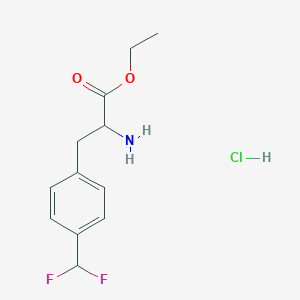
![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)
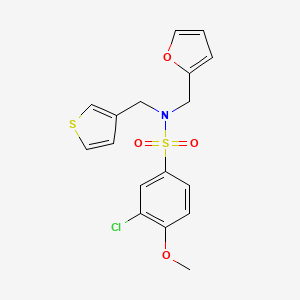
![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

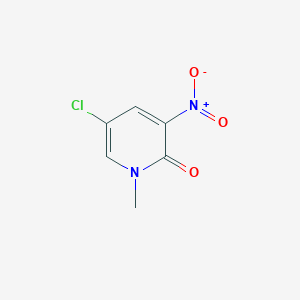


![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)
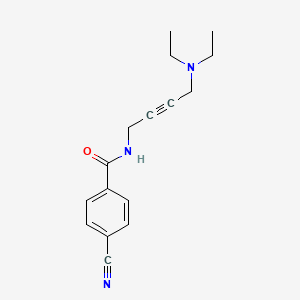
![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)